molecular formula C14H14N2O2 B1270597 2-(2-Phenylphenoxy)acetohydrazide CAS No. 5493-64-1

2-(2-Phenylphenoxy)acetohydrazide

Cat. No.: B1270597
CAS No.: 5493-64-1
M. Wt: 242.27 g/mol
InChI Key: PSZZXIHTHWICJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenoxy)acetohydrazide typically involves the reaction of 2-(2-phenylphenoxy)acetic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Phenylphenoxy)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can lead to the formation of bioactive molecules with potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylphenoxy)acetohydrazide is unique due to its phenylphenoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(2-phenylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZXIHTHWICJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357885
Record name 2-(2-phenylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-64-1
Record name 2-(2-phenylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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